molecular formula C19H17N3O4S B2946930 methyl 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 496776-84-2

methyl 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B2946930
CAS No.: 496776-84-2
M. Wt: 383.42
InChI Key: IYRKFFBTFOXICO-UHFFFAOYSA-N
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Description

Methyl 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2,3-dihydrobenzo[1,4]dioxin moiety and a phenyl group. This compound belongs to a broader class of 1,2,4-triazole derivatives, which are extensively studied for their pharmacological activities, including antimicrobial, antifungal, and hypoglycemic properties .

Key structural attributes:

  • 1,2,4-Triazole ring: Imparts stability and hydrogen-bonding capacity.
  • 2,3-Dihydrobenzo[1,4]dioxin: Contributes to lipophilicity and modulates electronic properties.
  • Thioacetate ester: Enhances metabolic stability and serves as a reactive site for further derivatization.

Synthetic routes for analogous compounds typically involve nucleophilic substitution or condensation reactions. For example, chloroacetic acid derivatives are often reacted with triazole-thiol intermediates under alkaline conditions to form thioacetate linkages .

Properties

IUPAC Name

methyl 2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-24-17(23)12-27-19-21-20-18(22(19)13-7-3-2-4-8-13)16-11-25-14-9-5-6-10-15(14)26-16/h2-10,16H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRKFFBTFOXICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Methyl 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews recent findings on its biological properties, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a triazole ring and a dioxin moiety. Its molecular formula is C19H18N4O3SC_{19}H_{18}N_4O_3S, with a molecular weight of approximately 378.44 g/mol. The presence of the triazole and dioxin components suggests potential interactions with biological targets that could lead to various pharmacological effects.

Antitumor Activity

Recent studies have highlighted the antitumor properties of related triazole compounds. For instance, derivatives of triazoles have shown promising results against various cancer cell lines. One study reported that a triazole compound demonstrated an IC50 value of 0.81 μM against the HEPG2 liver cancer cell line, indicating potent cytotoxicity . While specific data on this compound is limited, its structural similarity to these active compounds suggests it may exhibit similar antitumor activity.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies indicate that the compound may interact effectively with enzymes involved in cancer progression and other diseases . The docking results suggest potential inhibition mechanisms that warrant further experimental validation.

The proposed mechanism of action for compounds containing triazole and dioxin structures often involves the modulation of signaling pathways associated with apoptosis and cell proliferation. For example, related compounds have been shown to activate apoptotic pathways in glioma cell lines by interfering with cellular signaling cascades . This suggests that this compound may similarly induce apoptosis in targeted cancer cells.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Anticancer Activity : A series of triazole derivatives were tested for their anticancer effects on various cell lines. The results indicated that modifications on the triazole ring significantly influenced their biological activity .
  • Inhibitory Effects : Inhibition studies showed that certain triazole compounds could effectively inhibit methionine aminopeptidase type II (MetAP II), an enzyme implicated in tumor growth .

Comparison with Similar Compounds

Key Data :

Compound Substituent (R) Molecular Weight (g/mol) Biological Activity
Methyl 2-((5-(Dihydrodioxin)... Dihydrodioxin ~396 (estimated) Under investigation
Ethyl-2-((5-phenethyl-4-R...) Phenethyl Variable Antimicrobial potential

Triazole Derivatives with Methoxyphenyl Substituents

Compounds such as 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid () exhibit:

  • Methoxy groups : Improve solubility and electron-donating effects.
  • Free carboxylic acid : Enhances ionic interactions but reduces bioavailability compared to esters.

Research Findings :

  • Methoxyphenyl derivatives demonstrate superior antimicrobial activity against Candida albicans and Staphylococcus aureus compared to dihydrodioxin analogs .

Triazole-Purine Hybrids

The calcium salt of 2-((5-((1,3-dimethylpurine)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate (GKP-240, ) highlights:

  • Purine integration: Introduces hypoglycemic activity via adenosine receptor modulation.
  • Calcium salt : Improves aqueous solubility and bioavailability.

Pharmacological Data :

  • GKP-240 reduced blood glucose by 36.22% in rats, though 18.72% less potent than glyburide .

Triazolone Derivatives with Nitrothiazole Groups

4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one () differs in:

  • Triazolone core : Alters tautomerism and hydrogen-bonding capacity.

Stability Considerations

Stress testing of related compounds () reveals susceptibility to hydrolysis (ester groups) and oxidation (thioether linkages). Stabilization strategies include:

  • Lyophilization : For salts like GKP-240 .
  • pH optimization : To mitigate degradation in aqueous environments.

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